methyl 3-(2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Overview
Description
Methyl 3-(2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of an indole moiety, a quinazoline core, and a methyl ester group. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-substituted indoles with various pyruvates using a Brønsted acid ionic liquid catalyst in butyl acetate solvent . The reaction conditions often include moderate temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as eco-friendly solvents and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Methyl 3-(2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 3-(2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on enzymes, inhibiting their activity. The quinazoline core can interact with DNA or RNA, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(1-methyl-1H-indol-3-yl)-1-ethanone: Studied for its antimicrobial properties.
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole: Exhibits significant antimicrobial and antibiofilm activities.
Uniqueness
Methyl 3-(2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combined indole and quinazoline structures, which confer a broad spectrum of biological activities.
Properties
IUPAC Name |
methyl 3-[2-(1-ethylindol-3-yl)-2-oxoethyl]-4-oxoquinazoline-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-3-24-11-17(15-6-4-5-7-19(15)24)20(26)12-25-13-23-18-10-14(22(28)29-2)8-9-16(18)21(25)27/h4-11,13H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROKFTZBRAGWAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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